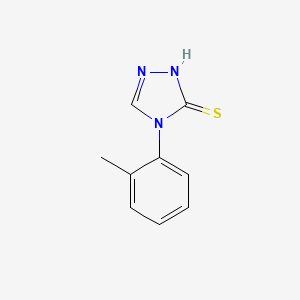

4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Descripción

Propiedades

IUPAC Name |

4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-7-4-2-3-5-8(7)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPLNRXTDYNMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366468 | |

| Record name | 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36017-19-3 | |

| Record name | 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Mecanismo De Acción

The mechanism of action of 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

Pathways Involved: The compound can interfere with cellular pathways such as DNA replication and protein synthesis, leading to cell death in microorganisms and cancer cells.

Comparación Con Compuestos Similares

Structural and Functional Variations

The biological, electrochemical, and coordination properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis of key analogs:

Key Research Findings

Corrosion Inhibition

- Electron-Donating Groups Enhance Efficiency : TRD’s methylthio (-SCH₃) group improves adsorption on metal surfaces via electron donation, as confirmed by DFT calculations . In contrast, 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol leverages its pyridyl nitrogen for chemisorption on aluminum alloys .

- Comparative Performance: TRD outperforms HYD (a non-triazole inhibitor) due to its planar aromatic structure and sulfur-rich active sites .

Coordination Chemistry

- Metal Complexes for Anticancer Therapy : Triazole-thiol ligands with pyridyl or furyl substituents form octahedral complexes (e.g., Cu(II), Co(II)) that disrupt cancer cell proliferation via DNA intercalation .

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or trifluoromethyl (-CF₃) groups (e.g., 5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol) reduce electron density at the thiol group, limiting corrosion inhibition but enhancing electrophilic reactivity for Schiff base formation .

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) or methylthio (-SCH₃) groups increase electron density, improving adsorption on metal surfaces and bioactivity .

Actividad Biológica

4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Its unique structure, featuring a thiol group and a 2-methylphenyl substituent, contributes to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its antibacterial, anticancer, and antioxidant properties based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4S, with a molecular weight of approximately 194.26 g/mol. The presence of both amino and thiol groups enhances its reactivity and biological profile compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C9H10N4S |

| Molecular Weight | 194.26 g/mol |

| Functional Groups | Thiol (-SH), Amino (-NH2) |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

While the exact mechanism remains to be fully elucidated, it is suggested that the thiol group may play a crucial role in disrupting bacterial cell wall synthesis or function.

Anticancer Activity

Several studies have explored the anticancer potential of this compound derivatives. For instance:

- Cell Line Studies : Compounds derived from this triazole exhibited cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. One study reported an IC50 value of 13.004 µg/mL for a derivative containing two electron-donating methyl moieties .

- Selectivity : The selectivity towards cancer cells was notable, with certain derivatives showing significant inhibition of cancer cell migration.

Antioxidant Activity

The antioxidant capabilities of this compound have been assessed using various assays. Notably:

- DPPH and ABTS Assays : The compound demonstrated significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

Comparative Biological Activities

The following table summarizes the biological activities of various triazole derivatives compared to this compound:

| Compound Name | Antibacterial Activity | Anticancer Activity (IC50 µg/mL) | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | 13.004 | Significant |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-triazole | Strong | Not reported | Moderate |

| 4-Amino-5-(2-thienyl)-triazole | Moderate | Not reported | Low |

Case Studies and Research Findings

- Antibacterial Screening : A study highlighted the effectiveness of various triazole derivatives against MRSA and other bacterial strains. The compound's broad-spectrum activity suggests potential for development as an antibiotic .

- Cytotoxicity in Cancer Cells : Research demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

- Antioxidant Mechanisms : The antioxidant mechanisms were investigated through molecular docking studies that indicated strong interactions with free radicals .

Q & A

Q. What are the standard synthetic routes for 4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of precursors such as substituted hydrazines and isothiocyanates. A common method involves reacting 2-methylbenzyl isothiocyanate with hydrazine derivatives under basic conditions (e.g., NaOH in ethanol) at 60–100°C . Solvent choice (ethanol, DMF) and temperature control are critical for yield optimization. Post-synthesis purification employs recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

- ¹H/¹³C-NMR : Assigns protons and carbons in the triazole ring and substituents (e.g., 2-methylphenyl group at δ 2.3 ppm for CH₃) .

- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 232) and detects impurities .

- Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. What are the key physicochemical properties relevant to its stability in experimental settings?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water. Stability studies recommend storage at 4°C in inert atmospheres to prevent oxidation of the thiol group. Thermal decomposition occurs above 200°C (DSC data) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

- Purity variations : Use HPLC (≥99% purity) to eliminate confounding effects of byproducts .

- Assay conditions : Standardize protocols (e.g., broth microdilution for MICs) across studies .

- Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 2-methylphenyl substituents) to identify pharmacophores .

Q. What experimental design strategies are recommended for optimizing substituent effects on bioactivity?

- Systematic substitution : Replace the 2-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess SAR .

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., fungal CYP51) and guide synthesis .

- DOE (Design of Experiments) : Vary solvent, catalyst, and temperature in a factorial design to maximize yield and selectivity .

Q. How can computational methods enhance understanding of its mechanism of action?

- ADMET prediction : SwissADME estimates bioavailability (%ABS = 65–70) and blood-brain barrier penetration (log BB < -1) .

- Molecular dynamics (MD) : Simulate interactions with enzyme active sites (e.g., 20 ns simulations for binding stability) .

- QSAR modeling : Relate substituent electronic parameters (Hammett σ) to antimicrobial potency .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Batch vs. flow chemistry : Transitioning from batch reactors to continuous flow systems improves heat/mass transfer and reduces side reactions .

- Catalyst leaching : Monitor heterogeneous catalysts (e.g., Pd/C) via ICP-MS to prevent yield drop during reuse .

- Purification bottlenecks : Replace column chromatography with solvent-antisolvent crystallization for large-scale purity .

Methodological Guidance

Q. How should researchers validate the compound’s interaction with biological targets?

- In vitro assays : Use fluorescence quenching to study binding to serum albumin (Ksv = 1.2 × 10⁴ M⁻¹) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for enzyme inhibition .

- Mutagenesis studies : Correlate target protein mutations (e.g., Cys→Ala in active sites) with activity loss .

Q. What strategies mitigate toxicity concerns in preclinical studies?

Q. How can structural modifications improve its pharmacokinetic profile?

- Prodrug design : Synthesize ester derivatives (e.g., acetylated thiol) to enhance oral absorption .

- PEGylation : Attach polyethylene glycol chains to increase half-life in plasma .

- Co-crystallization : Improve solubility via co-crystals with succinic acid (1:1 stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.